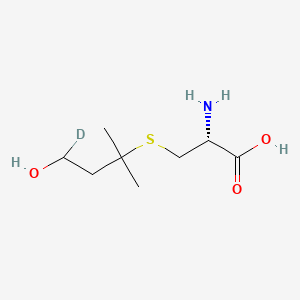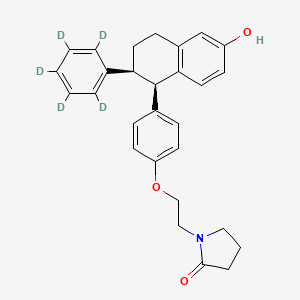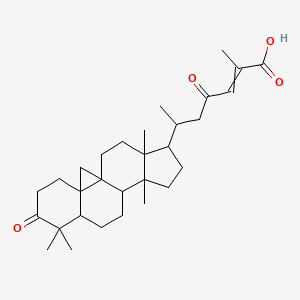
3,23-Dioxo-9,19-cyclolanost-24-en-26-oic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,23-Dioxo-9,19-cyclolanost-24-en-26-oic acid is a triterpenoid compound with the molecular formula C30H44O4 and a molecular weight of 468.7 g/mol . It is derived from natural sources, specifically the roots of Pseudolarix kaempferi . This compound has garnered interest due to its potential pharmacological activities and its role as a precursor in synthetic chemistry .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,23-Dioxo-9,19-cyclolanost-24-en-26-oic acid involves multiple steps, starting from natural triterpenoids. The key steps include oxidation and cyclization reactions. Common solvents used in these reactions include chloroform, dichloromethane, ethyl acetate, DMSO, and acetone .
Industrial Production Methods
Industrial production of this compound typically involves extraction from natural sources followed by purification processes. The compound is often isolated from the roots of Pseudolarix kaempferi using solvent extraction methods .
Análisis De Reacciones Químicas
Types of Reactions
3,23-Dioxo-9,19-cyclolanost-24-en-26-oic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: Substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions include various oxidized and reduced derivatives of this compound. These derivatives have been studied for their potential biological activities .
Aplicaciones Científicas De Investigación
3,23-Dioxo-9,19-cyclolanost-24-en-26-oic acid has a wide range of scientific research applications, including:
Mecanismo De Acción
The mechanism of action of 3,23-Dioxo-9,19-cyclolanost-24-en-26-oic acid involves the inhibition of specific kinases, such as MRCKα and MRCKβ . These kinases are involved in various cellular processes, including cell proliferation and migration. By inhibiting these kinases, the compound can potentially exert anticancer effects .
Comparación Con Compuestos Similares
Similar Compounds
- Cycloart-23-ene-3,25-diol
- Cycloartane-3,24,25-triol
- Cycloart-25-ene-3,24-diol
- 24,25-Dihydroxycycloartan-3-one
Uniqueness
3,23-Dioxo-9,19-cyclolanost-24-en-26-oic acid is unique due to its specific structure and its ability to inhibit MRCKα and MRCKβ kinases with high specificity . This makes it a valuable compound for research in cancer therapy and other medical applications .
Propiedades
IUPAC Name |
2-methyl-4-oxo-6-(7,7,12,16-tetramethyl-6-oxo-15-pentacyclo[9.7.0.01,3.03,8.012,16]octadecanyl)hept-2-enoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H44O4/c1-18(15-20(31)16-19(2)25(33)34)21-9-11-28(6)23-8-7-22-26(3,4)24(32)10-12-29(22)17-30(23,29)14-13-27(21,28)5/h16,18,21-23H,7-15,17H2,1-6H3,(H,33,34) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJYWFBGSJPGTAM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)C=C(C)C(=O)O)C1CCC2(C1(CCC34C2CCC5C3(C4)CCC(=O)C5(C)C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H44O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
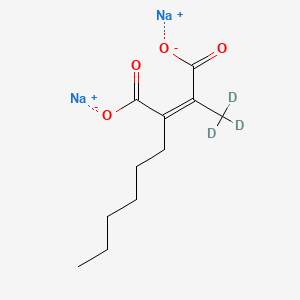
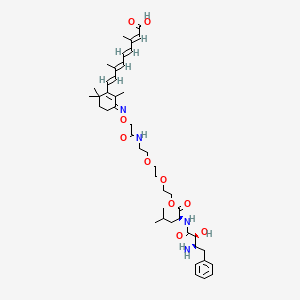
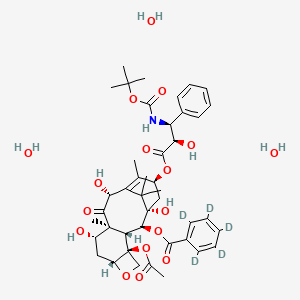
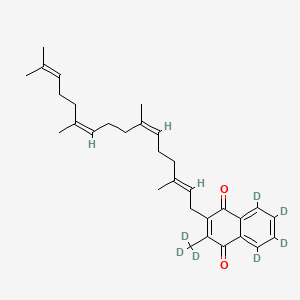


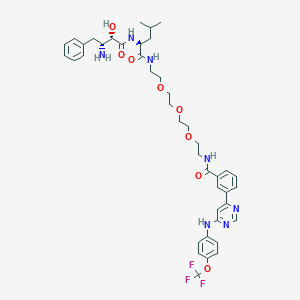
![2-[(1-Cyanocyclopentyl)formamido]propanoic acid](/img/structure/B12428458.png)

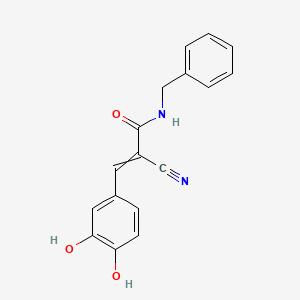
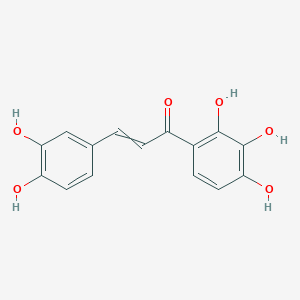
![2-Amino-N-[2-(dimethylamino)ethyl]-4-methylpentanamide](/img/structure/B12428479.png)
